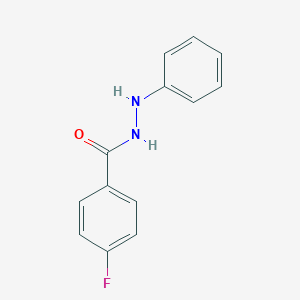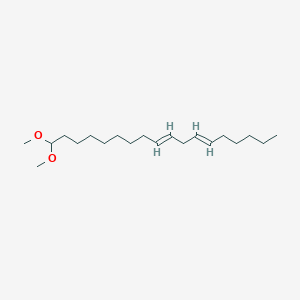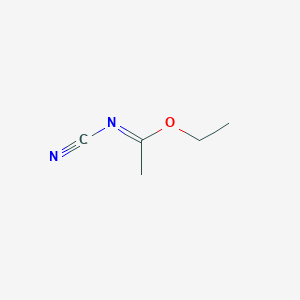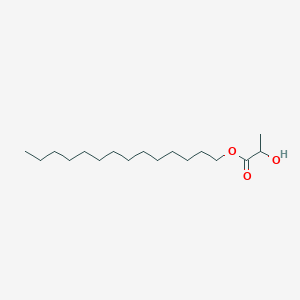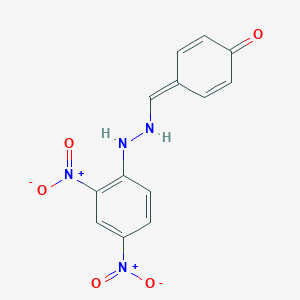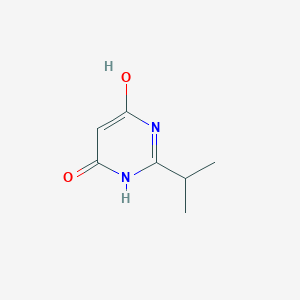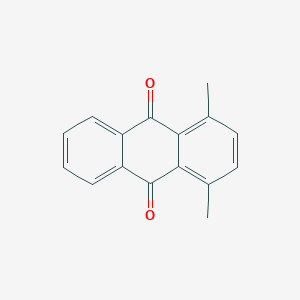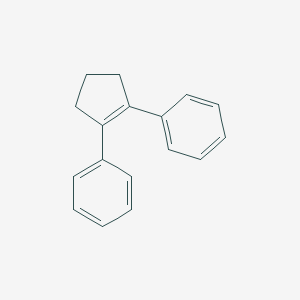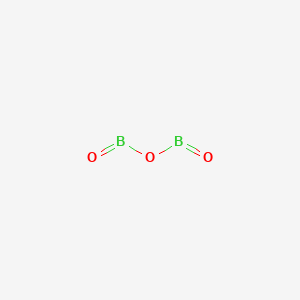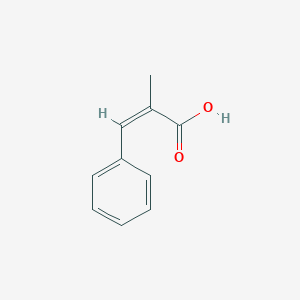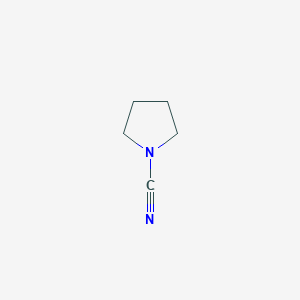
吡咯烷-1-腈
描述
Synthesis Analysis
The synthesis of Pyrrolidine derivatives, including pyrrolidine-1-carbonitrile, often starts from readily available precursors like L-proline. For instance, (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile can be synthesized from L-proline through processes involving N-chloroacetylation, carboxyl amination, and carboxamide dehydration, yielding the target compound with an overall yield of 42.3% (Ma Yu-zhuo, 2010). Another study presents an alternative synthesis route for a similar compound, emphasizing the preparation of dipeptidyl peptidase IV inhibitors (Santosh K. Singh, Narendra Manne, M. Pal, 2008).
Molecular Structure Analysis
The molecular structure of pyrrolidine-1-carbonitrile and its derivatives is often analyzed using techniques like 1H NMR and MS to confirm the structures of intermediates and the final products. These analytical techniques ensure the correct synthesis pathway and structural integrity of the synthesized compounds.
Chemical Reactions and Properties
Pyrrolidine-1-carbonitrile undergoes various chemical reactions, including hydrolysis and cyclization, under different conditions and catalysts. For example, its hydrolysis in the presence of metal ions like Cu(II) or Co(II) can lead to the formation of pyridine-2-carboxylic acid (P. Segl′a et al., 1998). Another study discusses the synthesis of 1-amino-1-aryl-1,2-dihydropyrrolo[3,4-c]pyridin-3-one derivatives from pyridine-3-carbonitrile and aromatic tertiary amides, showcasing the compound's reactivity and utility in synthesizing heterocyclic compounds (K. Kobayashi, K. Nakagawa, Taketoshi Kozuki, 2012).
Physical Properties Analysis
The physical properties of pyrrolidine-1-carbonitrile derivatives, including solubility, melting points, and crystalline structure, are crucial for their application in chemical synthesis. These properties are often determined experimentally and are essential for handling and application in various chemical processes.
Chemical Properties Analysis
The chemical properties of pyrrolidine-1-carbonitrile, such as reactivity with different reagents, stability under various conditions, and the ability to undergo specific reactions, are fundamental for its utility in synthetic organic chemistry. Studies on its reactions with different nucleophiles, electrophiles, and its behavior under catalytic conditions provide insights into its versatility as a chemical intermediate.
科学研究应用
-
Drug Discovery
- Field : Medicinal Chemistry
- Application : The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . It’s a versatile scaffold for novel biologically active compounds .
- Methods : The synthesis of these compounds involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .
- Results : Bioactive molecules characterized by the pyrrolidine ring and its derivatives have shown target selectivity . For example, cis-3,4-diphenylpyrrolidine derivatives have shown promising results as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt), which is involved in autoimmune diseases .
-
Pharmacotherapy
- Field : Pharmacology
- Application : Pyrrolidine alkaloids have shown several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
- Methods : The extraction and isolation of these alkaloids are usually done from various natural sources .
- Results : Some alkaloids have been identified to exert toxic effects on animal organs, while others have shown promising pharmacological effects .
-
Pharmaceutical Manufacturing
- Field : Industrial Chemistry
- Application : Pyrrolidine is used as a building block or base in pharmaceutical and fine chemical manufacturing .
- Methods : The specific methods of application can vary widely depending on the specific pharmaceutical or fine chemical being produced .
- Results : The use of Pyrrolidine in pharmaceutical manufacturing has enabled the production of a wide range of medicines .
-
Antiviral Drugs
- Field : Virology
- Application : Pyrrolidine analogs, like ombitasvir and pibrentasvir, are used as anti-hepatitis C virus (HCV) drugs .
- Methods : These drugs specifically inhibit NS5A, a protein that targets the viral RNA replication and virion assembly .
- Results : The use of these drugs has shown significant results in the treatment of HCV .
-
Detoxification
- Field : Biochemistry
- Application : Pyrrolidine derivatives have been studied for their potential in detoxification . For instance, a new series of cis-3,4-diphenylpyrrolidine derivatives showed promising results as inverse agonists of the pregnane X receptor (PXR), which upregulates proteins involved in the detoxification and clearance of foreign toxic substances from the body .
- Methods : The design of these molecules started by studying the binding conformation of bicyclic sulfonamide .
- Results : The study demonstrated that replacing a non-stereochemical with a stereochemical group was beneficial for the activity .
-
Anticancer Drugs
- Field : Oncology
- Application : Pyrrolidine analogs have been used in the development of anticancer drugs . For example, two compounds, namely chloro-1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dione and 5-amino-4-(1,3-benzothyazol-2-yn)-1-(3-methoxyphenyl)-1,2-dihydro-3H-pyrrole-3-one, are the competitive inhibitors of EGFR and VEGFR .
- Methods : The combination of different pharmacophore in a pyrrole and pyrrolidine ring system has led to more active compounds .
- Results : These compounds have shown potential in inhibiting the growth of cancer cells .
安全和危害
属性
IUPAC Name |
pyrrolidine-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2/c6-5-7-3-1-2-4-7/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJRYYOWARFCJQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90165192 | |
| Record name | Pyrrolidine-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90165192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrrolidine-1-carbonitrile | |
CAS RN |
1530-88-7 | |
| Record name | 1-Pyrrolidinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1530-88-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrrolidine-1-carbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001530887 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Pyrrolidinecarbonitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44225 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyrrolidine-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90165192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrrolidine-1-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.759 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Pyrrolidinecarbonitrile | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DVF8MV7L37 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



